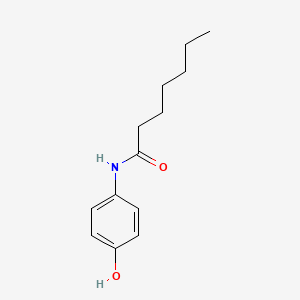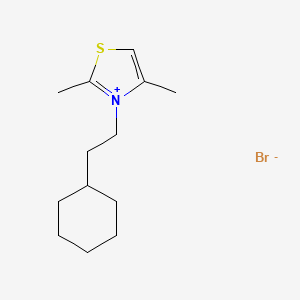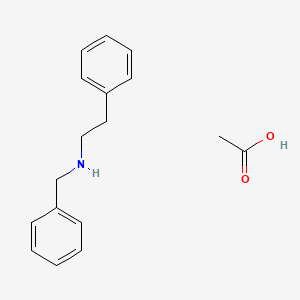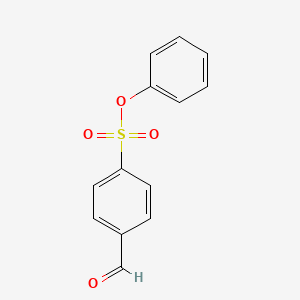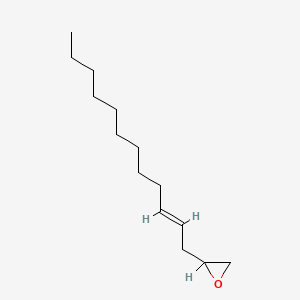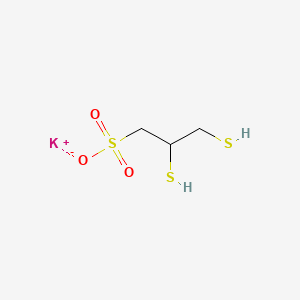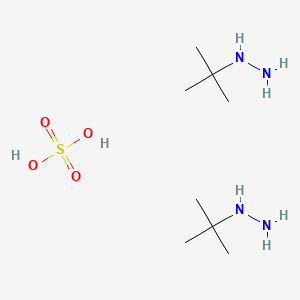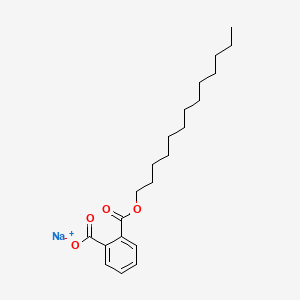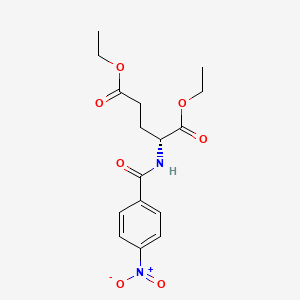
Diethyl N-(4-nitrobenzoyl)-D-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-(4-nitrobenzoyl)-D-glutamate is an organic compound with the molecular formula C16H20N2O7 It is a derivative of glutamic acid, where the amino group is substituted with a 4-nitrobenzoyl group, and both carboxyl groups are esterified with ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(4-nitrobenzoyl)-D-glutamate typically involves the esterification of N-(4-nitrobenzoyl)-D-glutamic acid. The process begins with the reaction of D-glutamic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-nitrobenzoyl)-D-glutamic acid. This intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl N-(4-nitrobenzoyl)-D-glutamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are N-(4-nitrobenzoyl)-D-glutamic acid and ethanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl N-(4-nitrobenzoyl)-D-glutamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl N-(4-nitrobenzoyl)-D-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups facilitate its transport across cell membranes, allowing it to reach intracellular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and affect signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrobenzoyl)-D-glutamic acid: Similar structure but lacks ester groups.
Diethyl N-(4-aminobenzoyl)-D-glutamate: Similar structure but with an amino group instead of a nitro group.
N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains an additional nitrobenzoyl group.
Uniqueness
Diethyl N-(4-nitrobenzoyl)-D-glutamate is unique due to its combination of a nitrobenzoyl group and esterified glutamic acid. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
94232-68-5 |
|---|---|
Molekularformel |
C16H20N2O7 |
Molekulargewicht |
352.34 g/mol |
IUPAC-Name |
diethyl (2R)-2-[(4-nitrobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C16H20N2O7/c1-3-24-14(19)10-9-13(16(21)25-4-2)17-15(20)11-5-7-12(8-6-11)18(22)23/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)/t13-/m1/s1 |
InChI-Schlüssel |
OTQQWHKIMACEHP-CYBMUJFWSA-N |
Isomerische SMILES |
CCOC(=O)CC[C@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


